molecular formula C13H14O4 B8463790 methyl 1-(3-acetyl-4-hydroxyphenyl)cyclopropane-1-carboxylate

methyl 1-(3-acetyl-4-hydroxyphenyl)cyclopropane-1-carboxylate

Cat. No. B8463790
M. Wt: 234.25 g/mol
InChI Key: MMNBDPAGMBEYIQ-UHFFFAOYSA-N
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Patent
US08623905B2

Procedure details

To a stirred suspension of AlCl3 (58 g, 440 mmol) in CS2 (500 mL) was added acetyl chloride (7.4 g, 95 mmol) at room temperature. After stirring for 5 min, methyl 1-(4-methoxyphenyl)cyclopropanecarboxylate (15 g, 73 mmol) was added. The reaction mixture was heated at reflux for 2 h before ice water was added carefully to the mixture at room temperature. The resulting mixture was extracted with EtOAc (150 mL×3). The combined organic extracts were dried over anhydrous Na2SO4 and evaporated under reduced pressure to give 1-(3-acetyl-4-hydroxy-phenyl)-cyclopropanecarboxylic methyl ester (15 g, 81%), which was used in the next step without further purification. 1H NMR (CDCl3, 400 MHz) δ 12.28 (s, 1H), 7.67 (d, J=2.0 Hz, 1H), 7.47 (dd, J=2.0, 8.4 Hz, 1H), 6.94 (d, J=8.4 Hz, 1H), 3.64 (s, 3H), 2.64 (s, 3H), 1.65-1.62 (m, 2H), 1.18-1.16 (m, 2H).
Name
Quantity
58 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[C:5](Cl)(=[O:7])[CH3:6].C[O:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2([C:20]([O:22][CH3:23])=[O:21])[CH2:19][CH2:18]2)=[CH:13][CH:12]=1>C(=S)=S>[CH3:23][O:22][C:20]([C:17]1([C:14]2[CH:15]=[CH:16][C:11]([OH:10])=[C:12]([C:5](=[O:7])[CH3:6])[CH:13]=2)[CH2:19][CH2:18]1)=[O:21] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
58 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
500 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
7.4 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1(CC1)C(=O)OC
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
ADDITION
Type
ADDITION
Details
was added carefully to the mixture at room temperature
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EtOAc (150 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC(=O)C1(CC1)C1=CC(=C(C=C1)O)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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